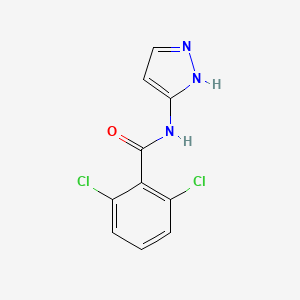

2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide

Description

Properties

IUPAC Name |

2,6-dichloro-N-(1H-pyrazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGKBYXTGYDEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide generally follows a two-step process:

- Step 1: Preparation of the pyrazolyl amine intermediate (3-aminopyrazole or substituted variants).

- Step 2: Coupling of the pyrazolyl amine with 2,6-dichlorobenzoyl chloride to form the target benzamide.

This approach is supported by the patent WO2010122089A1, which describes the preparation of N-pyrazolyl carboxamides by reacting 3-aminopyrazole with an acid chloride derivative under standard amide coupling conditions.

Preparation of 3-Aminopyrazole Intermediate

3-Aminopyrazole, the key amine component, is commercially available or can be synthesized via established methods such as cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This step is well-documented for pyrazole derivatives:

- Cyclocondensation of β-diketones with hydrazine or substituted hydrazines in polar aprotic solvents (e.g., DMF, NMP) under mild conditions.

- Optimization with acid additives like HCl to improve yield and regioselectivity.

- Yields typically range from 75% to 95% depending on the substrate and conditions.

Amide Bond Formation with 2,6-Dichlorobenzoyl Chloride

The critical step involves coupling the 3-aminopyrazole with 2,6-dichlorobenzoyl chloride. The reaction conditions are as follows:

| Parameter | Details |

|---|---|

| Reagents | 3-Aminopyrazole, 2,6-dichlorobenzoyl chloride |

| Solvent | Inert organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol |

| Base | Organic bases like triethylamine or diisopropylamine; inorganic bases such as potassium carbonate or sodium hydrogen carbonate |

| Temperature | Ambient to elevated temperatures (room temperature to reflux) |

| Reaction Time | Typically 2 to 4 hours |

| Work-up | Filtration, recrystallization from ethanol or other suitable solvents |

| Yield | Moderate to good yields (typically 60-80%) |

The reaction proceeds via nucleophilic attack of the amino group of 3-aminopyrazole on the acid chloride carbonyl, forming the amide bond and releasing HCl, which is scavenged by the base.

Alternative Bases and Conditions

- Strong bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) may be employed to enhance the reaction rate and yield, particularly when using less reactive acid chlorides or sterically hindered amines.

- The use of cesium carbonate has also been reported to facilitate the coupling in polar aprotic solvents.

- Reaction monitoring by thin-layer chromatography (TLC) or NMR is recommended to optimize reaction time and avoid side reactions.

Purification and Characterization

- The crude product is typically purified by recrystallization from ethanol or other suitable solvents.

- Characterization methods include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the chemical structure.

- Infrared Spectroscopy (IR): To verify amide bond formation via characteristic C=O stretching.

- Mass Spectrometry (MS): To confirm molecular weight and purity.

- These methods are standard and have been applied to analogous pyrazole benzamides.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of 3-aminopyrazole | Cyclocondensation of 1,3-diketones with hydrazine | Solvent: DMF, NMP; Yield: 75-95% |

| Amide coupling | 3-Aminopyrazole + 2,6-dichlorobenzoyl chloride | Solvent: THF, DMF, or ethanol; Base: triethylamine, K2CO3; Temp: RT to reflux; Time: 2-4 h |

| Purification | Recrystallization from ethanol | Yield: 60-80% |

| Characterization | NMR, IR, MS | Confirms structure and purity |

Research Findings and Optimization Notes

- Use of polar aprotic solvents and strong bases improves reaction efficiency and yield.

- The choice of base is critical to neutralize HCl formed and prevent side reactions.

- Reaction temperature influences the rate but should be controlled to avoid decomposition.

- Recrystallization solvent choice impacts purity and crystallinity of final product.

- Analogous compounds have been synthesized with similar methods, confirming the robustness of this approach.

Chemical Reactions Analysis

2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The dichloro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzene or pyrazole rings.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Recent studies have demonstrated that 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole compounds have shown promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antibacterial effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Compounds structurally related to 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide have shown IC50 values in the nanomolar range against COX-1 and COX-2, indicating its potential as an anti-inflammatory agent .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic activity. Experimental models have demonstrated that it can significantly reduce pain responses, suggesting its utility in pain management therapies .

Medicinal Chemistry

Structure-Activity Relationship (SAR)

The compound's structure allows for various modifications that can enhance its biological activity. Research into the SAR of related pyrazole derivatives has revealed that specific substituents can significantly influence potency and selectivity towards targeted biological pathways . For example, the presence of electronegative groups in specific positions on the benzamide moiety has been linked to increased binding affinity and functional activity.

Drug Development

Given its promising bioactivity, 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide serves as a lead compound in drug discovery efforts aimed at developing new therapeutic agents for inflammatory diseases and infections. Its derivatives are currently being optimized for better efficacy and safety profiles through medicinal chemistry approaches .

Agricultural Applications

Pesticidal Activity

Beyond pharmacological uses, 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide has potential applications in agriculture as a pesticide. Research indicates that compounds with similar structures exhibit herbicidal and fungicidal properties. These findings suggest that this compound could be developed into an effective agricultural chemical to combat crop diseases caused by fungal pathogens .

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Luo et al. (2021) | Demonstrated significant antibacterial activity against S. aureus (MIC = 2 μg/ml). | Pharmacology |

| Moneer et al. (2016) | Showed remarkable inhibition of COX enzymes (IC50 = 0.1664 nM for COX-1). | Anti-inflammatory |

| Vasantha et al. (2015) | Identified potent antifungal activity against A. niger (MIC = 3.12 μg/ml). | Medicinal Chemistry |

| Eswayah et al. (2017) | Evaluated analgesic effects with significant pain reduction in animal models. | Pain Management |

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dichloro substitution and the pyrazole ring enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. Fluorine: The dichloro substitution in the target compound increases molecular weight and lipophilicity compared to the difluoro analog (C₁₀H₇F₂N₃O, MW 232.2) .

- Pyrazole vs. Pyridine : The pyrazole ring in the target compound provides two adjacent nitrogen atoms, enabling hydrogen bonding and π-π stacking. In contrast, pyridine-containing analogs (e.g., Fluoride pyrimidine) exhibit stronger electron-withdrawing effects due to trifluoromethyl groups, favoring stability but possibly limiting reactivity .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt of 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide () demonstrates enhanced solubility compared to free bases, a strategy applicable to the dichloro derivative .

Biological Activity

2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a pyrazole moiety, which is known for conferring various biological activities. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and potential biological efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The aliphatic amide pharmacophore is crucial for this activity, suggesting that 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide may also possess similar properties due to its structural characteristics .

Antifungal Activity

The compound has shown promising antifungal activity in preliminary studies. For example, related benzamides have been tested against Sclerotinia sclerotiorum, demonstrating inhibition rates significantly higher than control drugs like quinoxyfen. The structure-activity relationship analysis suggests that the presence of halogen substituents enhances antifungal efficacy .

The mechanisms through which 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide exerts its biological effects are yet to be fully elucidated. However, compounds with similar pyrazole structures often act by inhibiting key enzymes or pathways involved in microbial growth and proliferation.

Enzyme Inhibition

Many pyrazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. The potential for 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide to act as an MAO inhibitor warrants further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide. Studies have shown that modifications in the benzamide and pyrazole portions can significantly alter biological activity:

| Substituent | Biological Activity | Comments |

|---|---|---|

| Chlorine | Increased antifungal activity | Electron-withdrawing effects enhance potency |

| Pyrazole moiety | Potential MAO inhibition | Common in many active compounds |

| Aliphatic amide | Essential for antimicrobial action | Enhances interaction with microbial targets |

Case Studies

- Antifungal Activity Against Sclerotinia sclerotiorum : A study demonstrated that related compounds showed inhibition rates ranging from 47% to 86%, with specific derivatives achieving EC50 values significantly lower than standard treatments .

- Antimicrobial Efficacy : Another study highlighted the antibacterial properties of pyrazole derivatives against multiple strains, confirming the importance of the amide linkage in enhancing activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-Dichloro-N-(1H-pyrazol-3-yl)benzamide?

Answer: A two-step approach is commonly employed:

Acylation of 3-aminopyrazole : React 2,6-dichlorobenzoyl chloride with 1H-pyrazol-3-amine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) at 0–25°C.

Purification : Recrystallize the crude product using ethanol/water or chromatographic methods.

Key validation steps include monitoring reaction progress via TLC and confirming product purity (>95%) by HPLC. For analogous compounds, FT-IR peaks at ~1692 cm⁻¹ (C=O stretch) and 1H-NMR signals at δ 7.28–7.45 ppm (aromatic protons) are diagnostic .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

- FT-IR : Identify characteristic bands such as the amide C=O stretch (~1680–1700 cm⁻¹) and N-H bending (~1540 cm⁻¹) .

- 1H-NMR : Expect aromatic protons (2H, dd, δ ~7.28 ppm; 1H, t, δ ~7.45 ppm) and pyrazole NH (δ ~10–12 ppm, broad singlet). For substituted analogs, splitting patterns (e.g., septets from isopropyl groups) confirm regiochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 284.04 g/mol for C₁₀H₆Cl₂N₂O) with <2 ppm error.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX suites (e.g., SHELXL for refinement) can elucidate conformational flexibility and hydrogen-bonding networks critical for target binding . For example:

Q. What experimental strategies optimize structure-activity relationships (SAR) for pyrazole-benzamide derivatives?

Answer:

- Bioisosteric replacement : Substitute the pyrazole ring with triazoles or imidazoles to modulate electron density and steric effects. For example, cyclopropane-carboxamide substituents (as in GDC046) enhance kinase selectivity .

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding to targets like TRPM8 (see Fluopicolide’s interaction with SDH ). Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets).

Q. How to address discrepancies in antimicrobial activity data across analogs?

Answer:

- Dose-response profiling : Use MIC/MBC assays with standardized strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin).

- Membrane permeability assays : Compare logP values (e.g., Fluopicolide: logP 2.9 ) with cellular uptake via LC-MS/MS. Low solubility (<2.8 mg/L ) may require formulation adjuvants (e.g., cyclodextrins).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.